molecular formula C16H21NO4 B11753432 benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No.: B11753432
M. Wt: 291.34 g/mol
InChI Key: UMOUHNIVZQIWEP-OLZOCXBDSA-N
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Description

Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a benzyl ester. The (1R,2S) stereochemistry introduces rigidity and stereoelectronic effects critical for applications in asymmetric synthesis and medicinal chemistry. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the benzyl ester allows selective deprotection under hydrogenolysis conditions. Cyclopropane rings are prized for their strain-driven reactivity, enabling unique transformations in drug discovery and materials science .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(13)14(18)20-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)/t12-,13+/m1/s1

InChI Key

UMOUHNIVZQIWEP-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Benzyl Ester: The benzyl ester can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Free amine

Scientific Research Applications

Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate depends on its specific application. In drug development, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyclopropane ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound shares functional groups with Boc-protected amino esters, such as ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates (e.g., compounds 10a–e in ). Key similarities include:

  • Boc-amino group: Provides stability under basic/neutral conditions and facilitates deprotection under acidic conditions.
  • Ester moiety: The benzyl ester in the target compound contrasts with ethyl esters in 10a–e, altering deprotection strategies (e.g., hydrogenolysis vs. hydrolysis).

Core Structural Differences

  • Cyclopropane vs. Pyrrole backbone : The strained cyclopropane ring in the target compound confers distinct reactivity (e.g., ring-opening reactions) compared to the aromatic, conjugated pyrrole system in 10a–e , which participates in electrophilic substitutions.
  • Stereochemistry : The (1R,2S) configuration introduces chirality absent in the pyrrole derivatives, impacting biological activity and synthetic utility.

Physical and Spectroscopic Properties

While direct data for the target compound is unavailable, comparisons with 10a–b () highlight trends:

Property Target Compound (Inferred) Ethyl 10a Ethyl 10b
Molecular Formula C₁₆H₂₁NO₄ C₃₂H₃₄N₄O₅ C₃₄H₃₈N₄O₅
Molecular Weight ~291.34 g/mol 554.64 g/mol 582.69 g/mol
Melting Point Likely >150°C (cyclopropane rigidity) 169–173°C 186–190°C
IR Signatures Boc C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹) 1765 cm⁻¹ (ester), 1682 cm⁻¹ (Boc) 1744 cm⁻¹ (ester), 1684 cm⁻¹ (Boc)
Key Applications Chiral intermediates, drug candidates Anticancer agents, kinase inhibitors Modified indole-based therapeutics

Stability and Reactivity

  • Boc Group Stability: Both compound classes retain the Boc group under mild conditions but differ in ester stability. Benzyl esters resist hydrolysis but cleave via hydrogenolysis, whereas ethyl esters in 10a–e are prone to basic hydrolysis.
  • Ring Reactivity : The cyclopropane’s strain enables ring-opening nucleophilic attacks, while pyrroles in 10a–e undergo electrophilic substitutions at the C-2/C-5 positions.

Research Findings and Data Gaps

  • provides robust characterization (NMR, IR, MS) for pyrrole derivatives but lacks data on cyclopropane analogs.
  • Future studies should address:
    • Synthesis optimization for the target compound’s stereochemical purity.
    • Comparative bioactivity assays (e.g., enzyme inhibition) between cyclopropane and pyrrole backbones.

Biological Activity

Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₉NO₄
  • Molecular Weight : 281.32 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of cyclopropane carboxylates exhibit significant anticancer properties. For example:

  • In vitro Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values in the low micromolar range. These results suggest that it may inhibit tumor growth through apoptosis induction.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes:

  • Kinase Inhibition : Preliminary data indicate that the compound may inhibit kinases such as CDK2 and GSK3β, which are critical in cell cycle regulation and apoptosis.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • Neuroprotection in Models : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, suggesting a protective effect against oxidative stress.

Case Studies

A summary of relevant case studies is presented below:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC₅₀ values < 10 µM.
Study 2Investigate enzyme inhibitionIdentified as a potent inhibitor of CDK2 with IC₅₀ = 50 nM.
Study 3Assess neuroprotective propertiesShowed reduction in neuronal apoptosis in a mouse model of Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions on suitable precursors.
  • Protection Strategies : Employing tert-butoxycarbonyl (Boc) protection to stabilize the amine during synthesis.

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